(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Description
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a secondary amine hydrochloride salt characterized by an isopropyl (propan-2-yl) group and a 3,4,5-trimethoxyphenylmethyl substituent. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and agrochemical applications.
The 3,4,5-trimethoxyphenyl group is a recurring pharmacophore in bioactive molecules, contributing to receptor binding and metabolic stability .
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-9(2)14-8-10-6-11(15-3)13(17-5)12(7-10)16-4;/h6-7,9,14H,8H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUPXRUOQBMXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C(=C1)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with isopropylamine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods may involve continuous flow reactors and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group in the free base form acts as a nucleophile. Key reactions include:
Alkylation and Acylation
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaHCO₃) to form secondary amines.
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .
Example Reaction :
Reductive Amination
In the presence of aldehydes (e.g., formaldehyde) and reducing agents (e.g., NaBH₃CN), the amine undergoes reductive alkylation to form tertiary amines .
Electrophilic Aromatic Substitution (EAS)
The 3,4,5-trimethoxyphenyl group directs electrophilic attack to specific positions due to the electron-donating methoxy groups:
| Reaction Type | Reagents/Conditions | Position of Substitution | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methoxy groups | Nitro-derivative |
| Sulfonation | H₂SO₄/SO₃, 50°C | Meta to methoxy groups | Sulfonic acid derivative |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃, RT | Ortho/para to methoxy groups | Halo-substituted product |
Mechanistic Insight :
Methoxy groups activate the aromatic ring toward electrophilic substitution, with steric effects from the three methoxy groups influencing regioselectivity .
Acid-Base and Salt Metathesis Reactions
As a hydrochloride salt, the compound participates in:
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Neutralization : Treatment with NaOH yields the free base, enhancing nucleophilicity.
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Counterion Exchange : Reacts with silver nitrate (AgNO₃) to precipitate AgCl and form the nitrate salt .
Oxidation
The amine group oxidizes to a nitroso or nitro compound under strong oxidative conditions (e.g., KMnO₄/H⁺).
Reduction
While the compound itself is stable, its intermediates (e.g., imines formed during reductive amination) are reduced using LiAlH₄ or NaBH₄ .
Interaction with Biological Targets
Though not a traditional "chemical reaction," the compound exhibits bioactivity through:
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Tubulin Binding : Inhibits microtubule polymerization via interaction with the colchicine-binding site, leading to apoptosis .
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Receptor Modulation : Acts as a ligand for serotonin receptors due to structural similarities to psychoactive phenethylamines .
Stability and Degradation
Scientific Research Applications
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural variants include differences in the aryl substitution pattern, alkylamine groups, and salt forms.
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Purity/Solubility | Reference |
|---|---|---|---|---|---|
| (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride | C13H20ClNO3 | 273.75* | 3,4,5-Trimethoxyphenyl, isopropylamine, HCl salt | Likely >95% (analogues) | |
| 3,4,5-Trimethoxyamphetamine hydrochloride | C12H19NO3·ClH | 261.78 | Amphetamine backbone, 3,4,5-trimethoxyphenyl | Solid (mp 219–220°C) | |
| (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride | C14H24ClNO3 | 289.80 | 2,4,5-Trimethoxyphenyl, 2-methylpropylamine | N/A | |
| (4-Nitrophenyl)methylamine hydrochloride | C10H14N2O2·HCl | 230.69 | 4-Nitrophenyl, isopropylamine, HCl salt | 99% (industrial grade) |
*Calculated based on molecular formula.
Key Observations :
- Aryl Substitution: The 3,4,5-trimethoxy configuration (vs.
- Alkylamine Groups : Isopropyl (propan-2-yl) groups (as in the target compound and ) offer moderate lipophilicity, whereas bulkier groups (e.g., 2-methylpropyl in ) may reduce solubility but improve membrane permeability.
- Salt Forms : Hydrochloride salts are prevalent for enhanced aqueous solubility, critical for formulation in agrochemicals (e.g., herbicidal agents in ) and pharmaceuticals .
Herbicidal Activity
PPARγ Agonism
Podophyllotoxin derivatives with 3,4,5-trimethoxyphenyl groups (e.g., PODO-1 in ) demonstrate partial PPARγ agonism, reversing insulin resistance in diabetic models.
Neuromodulatory and Toxicological Profiles
The target compound’s isopropyl group may reduce such effects compared to amphetamine derivatives .
Biological Activity
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a chemical compound classified under the amphetamine derivatives. Its unique structure comprises an isopropylamine moiety and a trimethoxyphenyl group, which contribute to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C13H21NO3·HCl
- Molecular Weight : Approximately 255.78 g/mol
- IUPAC Name : N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine; hydrochloride
The presence of the trimethoxyphenyl group is significant as it influences the compound's interaction with various biological targets.
Research indicates that this compound may exert its effects through:
- Neurotransmitter Modulation : Similar to other amphetamines, this compound likely interacts with neurotransmitter systems in the brain. It may enhance the release of dopamine and norepinephrine, contributing to its psychoactive effects.
- Induction of Apoptosis : The compound has been shown to induce programmed cell death (apoptosis) in certain cell lines by inhibiting proteins crucial for cell survival.
1. Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activity:
- Cell Line Studies : In vitro studies indicate that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting normal cellular processes.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of growth |
| HeLa (Cervical) | 15.0 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Cell cycle arrest |
2. Anti-inflammatory Effects
The compound has been explored for its potential anti-inflammatory properties:
- Mechanism : It may inhibit pro-inflammatory cytokines and reduce inflammation in various models.
3. Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, there is ongoing research into its effects on neurodegenerative diseases:
- Potential Applications : Investigated for use in conditions such as Alzheimer's disease due to its ability to modulate neurotransmitter levels and protect neuronal cells from damage.
Case Studies
Recent studies have focused on the pharmacological effects of this compound:
- Study on Apoptosis Induction : A study published in a peer-reviewed journal demonstrated that treatment with the compound led to significant apoptosis in breast cancer cell lines compared to control groups.
- Inflammatory Response Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride, and how can purity be optimized?
- Methodology :
- Step 1 : Start with 3,4,5-trimethoxyphenol (CAS 642-71-7) as a precursor. Alkylate the phenolic hydroxyl group using propargyl bromide or similar reagents in a polar aprotic solvent (e.g., THF) with a base like K₂CO₃ .
- Step 2 : Convert the resulting ether to a benzyl chloride intermediate via chlorination (e.g., using PCl₃ or SOCl₂).
- Step 3 : Perform reductive amination with isopropylamine. Use NaBH₄ or LiAlH₄ in anhydrous THF under inert conditions. Monitor reaction progress via TLC or HPLC .
- Purity Optimization : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Confirm purity (>95%) using HPLC with UV detection at 254 nm .
Q. How can the structure of this compound be rigorously characterized?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to confirm the isopropyl group (δ ~1.2 ppm, doublet) and trimethoxyphenyl protons (δ ~3.8 ppm, singlet for OCH₃; δ ~6.5 ppm, aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic pattern matching C₁₄H₂₂NO₃Cl .
- X-ray Crystallography : If crystalline, analyze hydrogen bonding (e.g., NH⋯Cl and OCH₃⋯Cl interactions) to confirm salt formation and stereochemistry .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Test in DMSO (>50 mg/mL), ethanol (~20 mg/mL), and aqueous buffers (pH 2–7). Low solubility in non-polar solvents (e.g., hexane) .
- Stability : Store at –20°C in airtight, light-protected containers. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include demethylated analogs or oxidation of the methoxy groups .
Advanced Research Questions
Q. How does the 3,4,5-trimethoxyphenyl moiety influence receptor binding affinity in CNS targets?
- Experimental Design :
- Target Screening : Use radioligand displacement assays (e.g., for serotonin 5-HT₂A or dopamine D₂ receptors). Compare binding IC₅₀ values against unsubstituted phenyl analogs.
- Molecular Dynamics (MD) : Model interactions between the trimethoxy group and receptor hydrophobic pockets (e.g., π-stacking with Phe residues). Validate via site-directed mutagenesis .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Case Example : If Study A reports antimicrobial activity (MIC = 8 µg/mL) and Study B shows no effect:
- Variable Control : Re-evaluate bacterial strains (Gram±), culture media (cation-adjusted Mueller-Hinton), and compound purity (confirm via LC-MS).
- Mechanistic Follow-Up : Test efflux pump inhibitors (e.g., PAβN) to rule out resistance mechanisms. Use checkerboard assays for synergy with known antibiotics .
Q. How can enantiomeric purity impact pharmacological outcomes, and what chiral resolution methods are effective?
- Impact : The isopropyl group introduces a chiral center; enantiomers may differ in receptor docking (e.g., R-form with 10x higher 5-HT affinity).
- Resolution Methods :
- Chiral HPLC : Use a cellulose-based column (Chiralpak IC) with hexane/isopropanol (90:10).
- Diastereomeric Salt Formation : React with L-tartaric acid in ethanol, isolate via fractional crystallization .
Q. What in vivo experimental designs are optimal for assessing neuropharmacological effects?
- Protocol :
- Dose Range : Acute administration (1–10 mg/kg, IP) in rodent models (e.g., forced swim test for antidepressant activity). Include vehicle and positive controls (e.g., fluoxetine) .
- Tissue Analysis : Post-mortem LC-MS/MS quantification in brain homogenates to correlate plasma/brain concentrations with behavioral outcomes .
- Ethics : Adhere to ARRIVE guidelines for sample size justification and blinding procedures .
Methodological Challenges and Solutions
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Low Synthetic Yield :
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Contradictory NMR Data :
- Issue : Discrepancies in aromatic proton splitting (singlet vs. multiplet).
- Fix : Re-run NMR at higher field (600 MHz) with DMSO-d₆ as solvent. Assign peaks using 2D COSY and HSQC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
